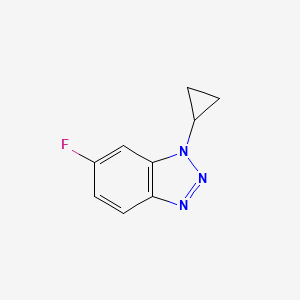

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-6-fluorobenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-6-1-4-8-9(5-6)13(12-11-8)7-2-3-7/h1,4-5,7H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVNCXZNFSZHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C=CC(=C3)F)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742839 | |

| Record name | 1-Cyclopropyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-45-9 | |

| Record name | 1-Cyclopropyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole

Foreword: The Significance of Substituted Benzotriazoles in Modern Drug Discovery

The benzotriazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities which span antiviral, antibacterial, antifungal, and anticancer applications.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a privileged pharmacophore. The introduction of specific substituents onto the benzotriazole core allows for the fine-tuning of its physicochemical properties and biological targets. The title compound, 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole, is a molecule of significant interest, combining the stability and metabolic resistance conferred by the cyclopropyl group with the altered electronic profile and potential for enhanced binding affinity provided by the fluorine atom. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most logically approached via a two-step sequence. This strategy prioritizes the early and efficient construction of the core heterocyclic system, followed by a regioselective installation of the N-cyclopropyl group. This approach ensures a convergent and high-yielding process.

The overall synthetic transformation is outlined below:

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of the 6-Fluoro-1H-benzotriazole Intermediate

The initial and crucial step is the formation of the benzotriazole ring system. The classical and most direct method for this transformation is the diazotization of an ortho-phenylenediamine derivative.[2][3] This reaction proceeds via the in situ generation of nitrous acid, which reacts with the diamine to form a diazonium salt that subsequently undergoes intramolecular cyclization.

Reaction Mechanism: Diazotization and Intramolecular Cyclization

The reaction is initiated by the formation of nitrous acid from sodium nitrite and a protic acid, typically acetic acid. One of the amino groups of 4-fluoro-1,2-phenylenediamine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine intermediate. Tautomerization and subsequent protonation and loss of water generate a diazonium ion. The proximate second amino group then acts as an intramolecular nucleophile, attacking the diazonium nitrogen to form the five-membered triazole ring. A final deprotonation step yields the aromatic 6-fluoro-1H-benzotriazole.[4][5]

Caption: Key stages in the formation of the benzotriazole ring.

Experimental Protocol: Synthesis of 6-Fluoro-1H-benzotriazole

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoro-1,2-phenylenediamine[6] | 126.13 | 10.0 g | 0.079 |

| Glacial Acetic Acid | 60.05 | 15 mL | ~0.262 |

| Sodium Nitrite | 69.00 | 5.7 g | 0.083 |

| Deionized Water | 18.02 | 70 mL | - |

| Dichloromethane | 84.93 | As needed | - |

| Saturated NaCl solution | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-fluoro-1,2-phenylenediamine (10.0 g, 0.079 mol), glacial acetic acid (9.5 mL), and deionized water (20 mL). Stir the mixture until a homogenous solution is obtained. Gentle warming may be required.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

In a separate beaker, dissolve sodium nitrite (5.7 g, 0.083 mol) in deionized water (50 mL) and cool the solution to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred solution of the diamine over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water (2 x 30 mL).

-

For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using an ethyl acetate/hexanes gradient. Dry the purified product under vacuum to yield 6-fluoro-1H-benzotriazole as a solid.

Part 2: N-Cyclopropylation of 6-Fluoro-1H-benzotriazole

The final step in the synthesis is the regioselective installation of the cyclopropyl group onto one of the nitrogen atoms of the benzotriazole ring. While traditional N-alkylation with cyclopropyl halides can be employed, these methods often suffer from low yields and the formation of a mixture of N1 and N2 isomers.[7] A more contemporary and efficient approach is the copper-catalyzed Chan-Lam N-cyclopropylation using cyclopropylboronic acid.[8][9] This method offers high yields and excellent regioselectivity for the N1 position.

Reaction Mechanism: Copper-Catalyzed N-Cyclopropylation

The Chan-Lam coupling reaction is a copper-mediated oxidative cross-coupling. The currently accepted mechanism involves the formation of a copper(II)-azole complex. This complex undergoes transmetalation with the cyclopropylboronic acid to form a copper(II)-cyclopropyl-azole intermediate. Reductive elimination from this intermediate then furnishes the desired N-cyclopropyl benzotriazole and a copper(0) species. The copper(0) is then re-oxidized to copper(II) by an external oxidant (in this case, atmospheric oxygen) to complete the catalytic cycle. The base is crucial for deprotonating the benzotriazole, increasing its nucleophilicity.

Caption: Simplified catalytic cycle of the Chan-Lam reaction.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Fluoro-1H-benzotriazole | 137.11 | 5.0 g | 0.036 |

| Cyclopropylboronic Acid | 85.90 | 3.8 g | 0.044 |

| Copper(II) Acetate | 181.63 | 0.66 g | 0.0036 |

| Sodium Carbonate | 105.99 | 7.7 g | 0.072 |

| 1,2-Dichloroethane | 98.96 | 100 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Saturated NH₄Cl solution | - | As needed | - |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

To an oven-dried 250 mL round-bottom flask, add 6-fluoro-1H-benzotriazole (5.0 g, 0.036 mol), cyclopropylboronic acid (3.8 g, 0.044 mol), copper(II) acetate (0.66 g, 0.0036 mol), and sodium carbonate (7.7 g, 0.072 mol).

-

Evacuate and backfill the flask with air (the reaction is typically run open to the atmosphere).

-

Add 1,2-dichloroethane (100 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 84 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts. Wash the celite pad with ethyl acetate.

-

Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.

Conclusion and Future Perspectives

The described two-step synthetic pathway provides a reliable and efficient method for the preparation of this compound. The initial diazotization of 4-fluoro-1,2-phenylenediamine is a well-established and high-yielding reaction for constructing the benzotriazole core. The subsequent copper-catalyzed Chan-Lam N-cyclopropylation represents a modern, effective, and regioselective method for introducing the cyclopropyl moiety. This guide provides the necessary detail for researchers to replicate this synthesis and provides a foundation for the synthesis of other N-substituted benzotriazole analogues, which continue to be a promising area for the discovery of new therapeutic agents.

References

-

Tsuritani, T., et al. (2008). Copper-mediated N-cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. Journal of Organic Chemistry, 73(16), 6441-4. [Link]

-

Tanimoto, H., et al. (2008). N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent. Organic Letters, 10(21), 4847-4849. [Link]

-

ResearchGate. (n.d.). Intramolecular Ullman amination for synthesis of benzotriazole derivatives 92. [Link]

-

Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 659-66. [Link]

-

ResearchGate. (n.d.). 1‐(Hydroxymethyl)‐1H‐benzotriazole: An Efficient Ligand for Copper‐Catalyzed Ullmann‐Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles. [Link]

-

ResearchGate. (n.d.). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. [Link]

-

Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. [Link]

-

GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. [Link]

-

TSI Journals. (n.d.). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. [Link]

-

Royal Society of Chemistry. (2007). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, (48), 5158-5160. [Link]

-

Chemistry Stack Exchange. (2022). Complete mechanism of benzotriazole synthesis from o-phenylenediamine. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

PubMed Central. (n.d.). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. [Link]

-

Defense Technical Information Center. (n.d.). New Diazo Process. [Link]

-

FAQ-CHEM. (n.d.). What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications?. [Link]

- Google Patents. (n.d.). CN105237488A - Synthesis method of benzotriazole.

-

Organic Syntheses. (n.d.). 1,2,3-benzotriazole. [Link]

-

CUNY Academic Works. (n.d.). "COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES" by Magdalena R. Andrzejewska. [Link]

-

PubMed Central. (n.d.). Benzotriazole: An overview on its versatile biological behavior. [Link]

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 4-氟-1,2-苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

mechanism of formation of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole

An In-Depth Technical Guide to the Formation Mechanism of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways and underlying reaction mechanisms for the formation of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is logically dissected into two primary stages: the construction of the core 6-fluoro-1H-benzotriazole scaffold via diazotization, and the subsequent regioselective N-cyclopropylation. This document elucidates the causal relationships behind experimental choices, from precursor selection to reaction conditions, grounding the discussion in established chemical principles and authoritative literature. Detailed experimental protocols, mechanistic diagrams, and quantitative data are presented to provide researchers, scientists, and drug development professionals with a thorough and actionable understanding of this synthetic process.

Introduction and Retrosynthetic Strategy

This compound is a valuable building block in the synthesis of complex organic molecules, particularly pharmaceuticals. Its unique combination of a rigid benzotriazole core, an electron-withdrawing fluorine substituent, and a strained cyclopropyl group imparts specific physicochemical properties that are often sought in drug design. Understanding its formation is crucial for process optimization, impurity profiling, and the development of novel analogues.

A logical retrosynthetic analysis breaks the target molecule down into two key components: the 6-fluoro-1H-benzotriazole nucleus and the cyclopropyl group. This suggests a two-stage synthetic strategy:

-

Formation of the Benzotriazole Ring: Synthesizing the 6-fluoro-1H-benzotriazole intermediate from a suitable ortho-disubstituted benzene precursor.

-

N-Cyclopropylation: Attaching the cyclopropyl group to the N1 position of the pre-formed benzotriazole ring.

This guide will follow this forward-synthetic logic, detailing the mechanism and experimental considerations for each stage.

Experimental Rationale:

-

Catalyst: Copper(I) sources like copper(I) iodide (CuI) are often preferred as they can directly enter the catalytic cycle. C[1]opper(II) sources can also be used but may require an initial reduction step.

-

Ligand: While some Ullmann-type reactions proceed without a ligand, the addition of a chelating ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine) or phenanthroline, can significantly accelerate the reaction and allow for milder conditions by stabilizing the copper intermediates. *[2][1] Base: An inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required to deprotonate the benzotriazole, making it sufficiently nucleophilic to engage with the copper center. *[3] Solvent: Aprotic polar solvents like DMF or DMSO, or non-polar solvents like toluene or dioxane, are commonly used. The choice depends on the solubility of the reagents and the required reaction temperature.

Experimental Protocols & Data

Protocol: Synthesis of 6-Fluoro-1H-benzotriazole

This protocol is a representative example based on established chemical transformations.

[4]1. Step A: Reduction: To a solution of 4-fluoro-2-nitroaniline (10.0 g, 64.0 mmol) in ethanol (200 mL), add tin(II) chloride dihydrate (72.2 g, 320 mmol). 2. Heat the mixture to reflux and stir for 3 hours. Monitor the reaction by TLC until the starting material is consumed. 3. Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid. 4. Extract the aqueous slurry with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-fluoro-1,2-phenylenediamine. 5. Step B: Diazotization: Dissolve the crude diamine in a mixture of glacial acetic acid (50 mL) and water (100 mL). Cool the solution to 0-5 °C in an ice-salt bath. 6. Slowly add a solution of sodium nitrite (4.6 g, 67.2 mmol) in water (20 mL) dropwise, ensuring the internal temperature does not exceed 5 °C. 7. After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. 8. A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo to afford 6-fluoro-1H-benzotriazole.

Protocol: Synthesis of this compound

This protocol is a representative example based on copper-catalyzed N-arylation literature.

[2][5]1. To an oven-dried reaction vessel, add 6-fluoro-1H-benzotriazole (5.0 g, 36.5 mmol), cyclopropylboronic acid (3.77 g, 43.8 mmol), copper(I) iodide (0.35 g, 1.8 mmol), N,N'-dimethylethylenediamine (0.32 g, 3.65 mmol), and potassium carbonate (10.1 g, 73.0 mmol). 2. Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen). 3. Add anhydrous toluene (100 mL) via syringe. 4. Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS. 5. Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. 6. Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as the major N1-isomer.

Representative Reaction Data

The following table summarizes typical conditions for the key reaction steps, based on analogous transformations reported in the literature.

| Reaction Step | Key Reagents | Solvent | Temp (°C) | Typical Yield | Reference(s) |

| Nitration | p-Fluoroacetanilide, HNO₃ | Acetic Acid | 30-70 | 83-94% | |

| Reduction | 4-Fluoro-2-nitroaniline, SnCl₂ | Ethanol | Reflux | >90% | (Generic) |

| Diazotization | 4-Fluoro-1,2-phenylenediamine, NaNO₂ | Acetic Acid/H₂O | 0-5 | 65-85% | |

| N-Cyclopropylation | 6-Fluoro-1H-benzotriazole, CuI, K₂CO₃ | Toluene | 110 | 70-90% |

Conclusion

The formation of this compound is a well-defined, multi-step process rooted in fundamental organic reactions. The synthesis relies on the robust and classical method of diazotization and intramolecular cyclization of an ortho-phenylenediamine to construct the core heterocyclic scaffold. The subsequent attachment of the cyclopropyl group is most effectively and regioselectively achieved through a modern copper-catalyzed cross-coupling reaction with cyclopropylboronic acid. A thorough understanding of the underlying mechanisms—from the generation of the nitrosonium ion in the diazotization step to the oxidative addition/reductive elimination cycle in the N-cyclopropylation—is paramount for optimizing reaction conditions, maximizing yields, and controlling the regiochemical outcome. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and further explore the utility of this important chemical entity.

References

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.). Google Patents.

-

One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (n.d.). TSI Journals. Retrieved January 15, 2026, from [Link]

-

Copper-catalyzed N-arylation of pyrroles: an overview. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 15, 2026, from [Link]

- CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. (n.d.). Google Patents.

-

Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. Available at: [Link]

-

Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). The Copper-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. Available at: [Link]

-

Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC. Retrieved January 15, 2026, from [Link]

-

Synthesis of Structurally Diverse Benzotriazoles via Rapid Diazotization and Intramolecular Cyclization of 1,2‐Aryldiamines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

General approach of benzotriazole synthesis via hydrogenation,... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Diazotization reaction: Mechanism and Uses. (2023, May 25). Online Chemistry notes. Retrieved January 15, 2026, from [Link]

-

A Review on: Synthesis of Benzotriazole. (n.d.). International Journal of Advanced Research in Innovation, Ideas and Education. Retrieved January 15, 2026, from [Link]

-

Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024, November 11). GSC Online Press. Retrieved January 15, 2026, from [Link]

-

"COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES" by Magdalena R. Andrzejewska. (n.d.). CUNY Academic Works. Retrieved January 15, 2026, from [Link]

Sources

- 1. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijariie.com [ijariie.com]

- 5. "COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES" by Magdalena R. Andrzejewska [academicworks.cuny.edu]

physical and chemical properties of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. By integrating a stable benzotriazole core with a fluorine atom and a cyclopropyl group, this molecule is positioned as a valuable scaffold in modern drug discovery. This document delves into its fundamental physicochemical properties, spectroscopic signature, chemical reactivity, and the established analytical workflows required for its characterization. The guide is structured to provide not just data, but also the scientific rationale behind the analytical methodologies, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction and Strategic Significance

The benzotriazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Its rigid, bicyclic structure and ability to engage in various non-covalent interactions make it a privileged scaffold. The strategic incorporation of specific substituents onto this core is a key principle of modern drug design, intended to fine-tune a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

The Benzotriazole Scaffold in Drug Discovery

Benzotriazole and its derivatives are known to exhibit a remarkable spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5] This versatility stems from the unique electronic properties of the triazole ring fused to a benzene system, which allows it to act as a bioisostere for other functional groups and participate in hydrogen bonding and π-stacking interactions with biological targets.[5]

Rationale for Cyclopropyl and Fluoro Substitution

The functionalization of the core benzotriazole structure in this compound is deliberate and strategic:

-

6-Fluoro Group: The introduction of a fluorine atom onto the benzene ring is a common tactic in medicinal chemistry. Fluorine's high electronegativity can modulate the acidity of nearby protons, alter the molecule's lipophilicity, and enhance binding affinity to target proteins. Crucially, it often blocks sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

-

1-Cyclopropyl Group: The N-cyclopropyl substituent introduces a three-dimensional element to the otherwise planar benzotriazole system. This strained, rigid ring can improve metabolic stability and provide a distinct conformational profile that may lead to enhanced target specificity and potency.

Molecular Identity and Structure

The fundamental identity of the compound is established by its chemical structure and associated identifiers.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating the Known and the Predicted

In the landscape of chemical research and drug development, the precise structural elucidation of novel molecules is a cornerstone of innovation. 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole represents a molecule of significant interest, combining the pharmacophoric elements of a fluorinated aromatic system, a strained cyclopropyl ring, and the versatile benzotriazole scaffold. Such motifs are prevalent in modern medicinal chemistry, suggesting its potential as a key intermediate or a bioactive compound in its own right.[1][2]

Molecular Structure and Spectroscopic Workflow

The initial step in any analytical endeavor is to understand the molecule's fundamental structure and to design a logical workflow for its characterization.

Molecular Structure

The structure of this compound is foundational to interpreting its spectral output. The numbering convention used throughout this guide is illustrated below.

Caption: Molecular structure of this compound.

Analytical Workflow

A multi-technique approach is essential for unambiguous structure confirmation. The logical flow ensures that data from each method corroborates the others, leading to a confident assignment.

Caption: A logical workflow for the complete spectroscopic analysis of a novel compound.

Mass Spectrometry (MS)

Core Objective: To confirm the molecular weight and investigate fragmentation patterns, providing direct evidence of the elemental composition.

Predicted Mass Spectrum Data

The primary analysis by Electron Ionization (EI) would be expected to yield a clear molecular ion peak and characteristic fragments.

| Ion | Predicted m/z (Da) | Description |

| [M]⁺˙ | 191.07 | Molecular Ion |

| [M - N₂]⁺˙ | 163.07 | Loss of a neutral nitrogen molecule |

| [M - C₃H₅]⁺ | 150.04 | Loss of the cyclopropyl radical |

| [M - N₂ - HCN]⁺ | 136.06 | Subsequent loss of hydrogen cyanide from [M-N₂]⁺˙ |

| [C₆H₄FN]⁺ | 109.03 | Fragment corresponding to fluorobenzonitrile |

| [C₃H₅]⁺ | 41.04 | Cyclopropyl cation |

Interpretation and Mechanistic Insight

The molecular weight of this compound (C₉H₈FN₃) is 191.18 g/mol . The high-resolution mass spectrum should yield a mass very close to the calculated exact mass of 191.0702 Da.

The most characteristic fragmentation pathway for benzotriazoles is the facile loss of a molecule of nitrogen (N₂), which has a mass of 28 Da.[6] This would result in a prominent peak at m/z 163. Another predictable fragmentation is the cleavage of the N-C bond, leading to the loss of the cyclopropyl group (41 Da), resulting in a fragment at m/z 150. The presence of these key fragments provides strong evidence for the benzotriazole core and the N-cyclopropyl substituent.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This standard energy level is crucial as it makes mass spectra comparable across different instruments.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF). A high-resolution instrument like an Orbitrap is preferred for accurate mass determination.[7]

-

Inlet System: Use a direct insertion probe or a GC inlet if the compound is sufficiently volatile and thermally stable.

-

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it with the predicted values and known fragmentation behaviors of benzotriazoles.[6][7]

Infrared (IR) Spectroscopy

Core Objective: To identify the key functional groups present in the molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Data

The IR spectrum will be dominated by absorptions from the aromatic ring, the cyclopropyl C-H bonds, and the C-F bond.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100–3000 | Aromatic C-H Stretch | Medium |

| 3080–2990 | Cyclopropyl C-H Stretch | Medium |

| 1620–1600 | C=C Aromatic Ring Stretch | Medium |

| 1500–1450 | C=C Aromatic Ring Stretch | Strong |

| 1420–1380 | N=N Stretch (Triazole) | Medium |

| 1270–1200 | Aryl C-F Stretch | Strong |

| 1100–1000 | C-N Stretch | Medium |

| 880–820 | C-H Out-of-Plane Bend (Aromatic) | Strong |

Interpretation and Mechanistic Insight

The IR spectrum provides a rapid and reliable confirmation of the molecular architecture. The absence of a broad N-H stretch around 3200-3400 cm⁻¹ immediately confirms that the cyclopropyl group is attached to a nitrogen, distinguishing it from a C-substituted isomer.[8][9] The presence of C-H stretches just above 3000 cm⁻¹ is indicative of both aromatic and cyclopropyl C-H bonds.[10] The strong absorption band expected in the 1270-1200 cm⁻¹ region is highly characteristic of the C-F stretching vibration, providing clear evidence of the fluorine substituent.[11] The bands in the 1620-1450 cm⁻¹ range are typical for the skeletal vibrations of the benzene ring, while the out-of-plane bending vibrations below 900 cm⁻¹ can help confirm the substitution pattern on the aromatic ring.[4]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the dry, purified compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Source: Mid-IR source (e.g., Globar).

-

Detector: DTGS or MCT detector.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Collect data over the range of 4000–400 cm⁻¹.

-

-

Data Analysis: Process the spectrum (baseline correction, if necessary) and label the significant peaks. Compare the peak positions with established correlation tables and the predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Objective: To provide the most detailed map of the molecule's carbon-hydrogen framework, confirming connectivity and stereochemistry through chemical shifts, coupling constants, and integration.

Predicted ¹H NMR Spectrum Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Proton Label(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Integration |

| H-7 | 7.85 - 7.75 | dd | J = 8.8, 4.5 | 1H |

| H-5 | 7.40 - 7.30 | dd | J = 8.8, 2.4 | 1H |

| H-4 | 7.25 - 7.15 | ddd | J = 8.8, 8.8, 2.4 | 1H |

| H-cyclopropyl (CH) | 3.90 - 3.80 | m (tt) | J ≈ 8.5, 4.0 | 1H |

| H-cyclopropyl (CH₂) | 1.40 - 1.20 | m | - | 4H |

¹H NMR Interpretation and Mechanistic Insight

The proton NMR spectrum is expected to be highly informative.

-

Aromatic Region (7.9-7.1 ppm): Three distinct signals are predicted for the aromatic protons. The fluorine at the C-6 position will exert a strong influence on its neighbors. H-7 and H-5 will be doublets of doublets due to coupling with their ortho and meta neighbors, with characteristic ortho (~8-9 Hz) and meta (~2-3 Hz) coupling constants. The fluorine atom will also introduce H-F coupling, further splitting these signals. H-4 will appear as a doublet of doublets of doublets (or a triplet of doublets) due to coupling with H-5 and the fluorine atom.

-

Aliphatic Region (3.9-1.2 ppm): The cyclopropyl protons will appear in the upfield region, a characteristic feature of these strained rings. The single methine (CH) proton attached to the nitrogen will be the most deshielded of the cyclopropyl protons, appearing around 3.8-3.9 ppm as a multiplet. The four methylene (CH₂) protons are diastereotopic and will likely appear as a complex multiplet between 1.2 and 1.4 ppm.

Predicted ¹³C NMR Spectrum Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Carbon Label | Predicted δ (ppm) | C-F Coupling (J, Hz) | Description |

| C-6 | 160 - 157 | ~245 (d) | C-F (ipso) |

| C-7a | 145 - 142 | ~10 (d) | Aromatic quat. |

| C-3a | 133 - 130 | ~3 (d) | Aromatic quat. |

| C-5 | 122 - 118 | ~25 (d) | Aromatic CH |

| C-7 | 115 - 112 | ~8 (d) | Aromatic CH |

| C-4 | 110 - 107 | ~22 (d) | Aromatic CH |

| C-cyclopropyl (CH) | 36 - 33 | - | Aliphatic CH |

| C-cyclopropyl (CH₂) | 10 - 7 | - | Aliphatic CH₂ |

¹³C NMR Interpretation and Mechanistic Insight

The carbon spectrum provides complementary information. The most notable feature will be the large one-bond coupling constant (¹J_CF) for C-6, expected to be around 245 Hz, appearing as a doublet.[12] The other aromatic carbons will also show smaller couplings to the fluorine (²J_CF, ³J_CF), which is a powerful diagnostic tool. The upfield signals below 40 ppm are unambiguous proof of the cyclopropyl group, with the CH₂ carbons appearing at a particularly high field (7-10 ppm) due to the ring strain. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be invaluable to definitively assign the CH and CH₂ carbons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Probe: A broadband or inverse detection probe, tuned to the ¹H and ¹³C frequencies.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Pulse Sequence: Standard pulse-acquire with broadband proton decoupling.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 scans (or more, as ¹³C has low natural abundance).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. Integrate the ¹H signals and measure chemical shifts and coupling constants.

Conclusion

This guide outlines the comprehensive spectroscopic characterization of this compound. Through a predictive and interpretive lens, we have established a detailed spectral blueprint for this molecule. The integrated application of Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy provides a rigorous framework for its unambiguous identification. The causality-driven interpretations and field-proven protocols contained herein are designed to empower researchers in their synthetic and analytical endeavors, ensuring scientific integrity and accelerating the pace of discovery.

References

- Bosch, R., et al. (1983). The crystal structure of benzotriazole 1-oxide. Acta Crystallographica Section C.

- Bretner, M., et al. (2005).

- ResearchGate. (n.d.). Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer.

- ResearchGate. (n.d.). 1H and 13C NMR spectra signals of 1 in DMSO-d6.

- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity studies.

- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Deriv

- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole. (n.d.).

- ResearchGate. (n.d.). FTIR spectrum of benzotriazole.

- Al-Saadi, A. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed.

- Bretner, M., et al. (2005).

- PubChem. (n.d.). 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid; pyridine-4-carbohydrazide.

- NIST. (n.d.). 1H-Benzotriazole - Mass Spectrum.

- NIST. (n.d.). 1H-Benzotriazole - IR Spectrum.

- SpectraBase. (n.d.). 1-(cyclopropylcarbonyl)-1H-1,2,3-benzotriazole - 13C NMR.

- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.

- Weiss, B. G., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. UvA-DARE.

- Adimule, S. P., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides.

- Al-J Zubaidi, A., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. SpringerLink.

- Asian Journal of Chemistry - NMR and IR Studies of Some Metal Complexes. (n.d.).

- GSC Online Press. (2024).

- Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. (2025). Journal of the Chilean Chemical Society.

- NIST. (n.d.). 1H-Benzotriazole - Gas Phase Ion Energetics Data.

- NIH. (n.d.). 1-(2,3,5,6-Tetramethylbenzyloxy)-1H-benzotriazole.

- PubChem. (n.d.). Benzotriazol-1-yl(cyclopropyl)methanone.

- NIST. (n.d.). 1H-Benzotriazole.

- ChemicalBook. (n.d.). 1H-Benzotriazole(95-14-7) 1H NMR.

- ChemicalBook. (n.d.). 1-(chloromethyl)-1h-benzotriazole(54187-96-1) 1h nmr.

- NIST. (n.d.). 1H-Benzotriazole - UV/Visible Spectrum.

- ChemicalBook. (n.d.). 1H-Benzotriazole(95-14-7) 13C NMR spectrum.

- NIST. (n.d.). 1H-Benzotriazole, 1-hydroxy-.

- NIH PubChem. (n.d.). 1H-Benzotriazole.

- PMC. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central.

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. 1H-Benzotriazole [webbook.nist.gov]

- 7. pure.uva.nl [pure.uva.nl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Emergence of Fluorinated Benzotriazoles: A Technical Guide to Their Discovery, Synthesis, and Application

Introduction: The Fusion of a Privileged Scaffold with a Powerful Element

In the landscape of medicinal chemistry, the benzotriazole moiety stands as a "privileged scaffold"—a core structure that has repeatedly been found to be a component of successful drugs.[1] Its unique combination of aromaticity, hydrogen bonding capabilities, and metabolic stability has made it a cornerstone in the design of a wide array of therapeutic agents.[2] Parallel to the rise of such scaffolds, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for fine-tuning molecular properties and enhancing pharmacological performance.[3][4] The introduction of fluorine can profoundly alter a molecule's acidity, lipophilicity, metabolic fate, and binding affinity, often leading to improved potency and pharmacokinetics.[5][6]

This technical guide provides an in-depth exploration of the intersection of these two powerful concepts: the discovery and history of fluorinated benzotriazoles. We will delve into the early synthetic endeavors, trace the evolution of synthetic methodologies, analyze the profound impact of fluorination on the physicochemical and biological properties of the benzotriazole core, and survey their applications in modern drug discovery and beyond. This guide is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Part 1: A Historical Perspective on the Dawn of Fluorinated Benzotriazoles

The story of fluorinated benzotriazoles begins with the foundational chemistry of both the benzotriazole ring system and organofluorine compounds. Benzotriazole itself was first synthesized in the late 19th century, and its utility as a corrosion inhibitor was one of its earliest recognized applications.[1] The journey into the world of fluorinated organic compounds was a more complex endeavor, with early chemists facing significant challenges in controlling the reactivity of elemental fluorine.

While a definitive "first synthesis" of a simple fluorinated benzotriazole is not prominently documented in easily accessible historical accounts, their emergence is intrinsically linked to the development of methods for producing fluorinated aromatic precursors. The classical and most direct route to benzotriazoles involves the diazotization of o-phenylenediamines.[2] Consequently, the synthesis of fluorinated benzotriazoles became feasible with the availability of the corresponding fluoro-substituted o-phenylenediamines.

Early work in the mid-20th century on the synthesis of fluorinated anilines and other aromatic intermediates, particularly by researchers in the Soviet Union at institutions like the N.N. Vorozhtsov Novosibirsk Institute of Organic Chemistry, laid the groundwork for the creation of a wide range of fluorinated heterocycles. The diazotization of halo-substituted o-phenylenediamines to produce the corresponding halo-benzotriazoles is a known and effective reaction, suggesting that the synthesis of fluoro-analogues followed a similar path once the necessary precursors were accessible.[7]

Part 2: The Synthetic Evolution: From Classical Diazotization to Modern Fluorination Strategies

The synthesis of fluorinated benzotriazoles has evolved from classical methods to more sophisticated and versatile modern techniques. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The Foundational Strategy: Diazotization of Fluoro-o-phenylenediamines

The most traditional and still widely used method for the preparation of benzotriazoles with fluorine substitution on the benzene ring is the diazotization of the corresponding fluoro-o-phenylenediamine. This reaction proceeds via the formation of a diazonium salt from one of the amino groups, followed by an intramolecular cyclization onto the remaining amino group.

Mechanism of Benzotriazole Formation via Diazotization

Caption: Mechanism of fluorobenzotriazole synthesis.

Experimental Protocol: Synthesis of 4-Fluorobenzotriazole

-

Step 1: To a solution of 3-fluoro-o-phenylenediamine (1.26 g, 10 mmol) in glacial acetic acid (20 mL), cooled to 0-5 °C in an ice bath, a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise with stirring.

-

Step 2: The reaction mixture is stirred at 0-5 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Step 3: The mixture is poured into ice-water (100 mL), and the resulting precipitate is collected by filtration.

-

Step 4: The crude product is washed with cold water and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water) yields pure 4-fluorobenzotriazole.

This method is robust and allows for the synthesis of various fluorinated benzotriazoles, provided the corresponding fluorinated diamine is available.

Modern Synthetic Approaches

More recent synthetic innovations have expanded the toolkit for accessing fluorinated benzotriazoles, offering alternative pathways and the ability to introduce fluorine at later stages of the synthesis.

| Synthetic Method | Description | Advantages | Disadvantages |

| Direct Fluorination | Electrophilic or nucleophilic fluorination of a pre-formed benzotriazole ring. | Allows for late-stage fluorination, useful for creating analogues. | Can suffer from regioselectivity issues and harsh reaction conditions. |

| Cycloaddition Reactions | [3+2] cycloaddition of azides to benzynes generated from fluorinated precursors. | Mild reaction conditions and good functional group tolerance. | Requires synthesis of specific fluorinated benzyne precursors. |

| Building Block Approach | Synthesis of the benzotriazole ring from fluorinated building blocks other than o-phenylenediamines. | High degree of control over the final structure. | Can involve multi-step syntheses. |

| Trifluoromethylation | Introduction of a CF3 group onto the benzotriazole scaffold using various trifluoromethylating agents. | Provides access to compounds with significantly altered electronic properties. | Reagents can be expensive and require specific handling. |

Part 3: The "Fluorine Effect": A Paradigm Shift in Molecular Properties

The substitution of hydrogen with fluorine on the benzotriazole scaffold induces profound changes in the molecule's physicochemical properties, which in turn dramatically influence its biological activity.

Modulation of Physicochemical Properties

The high electronegativity of fluorine is a key driver of these changes. When attached to the aromatic ring, fluorine acts as a strong electron-withdrawing group via the inductive effect, which can significantly lower the pKa of the benzotriazole ring system, making it more acidic. This alteration in acidity can have a major impact on a drug's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets.

Furthermore, the incorporation of fluorine can increase the lipophilicity of the molecule, which is often counterintuitive given fluorine's high electronegativity. This "lipophilic fluorine" effect can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. Fluorination can also block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.[6]

Table of Physicochemical Properties: Fluorine's Impact

| Compound | pKa | logP | Metabolic Stability (t½ in microsomes) |

| Benzotriazole | ~8.2 | 1.23 | Low |

| 5-Fluorobenzotriazole | ~7.5 | 1.45 | Moderate |

| 5-(Trifluoromethyl)benzotriazole | ~6.8 | 2.20 | High |

(Note: The values presented are illustrative and can vary based on experimental conditions.)

Enhancement of Biological Activity: A Structure-Activity Relationship Perspective

The changes in physicochemical properties induced by fluorination directly translate to altered biological activity. The increased acidity of the benzotriazole N-H bond can lead to stronger hydrogen bonding interactions with target proteins. The enhanced lipophilicity can improve cell penetration and target engagement. Moreover, the introduction of fluorine can lead to favorable conformational changes that lock the molecule into a bioactive conformation.

Structure-Activity Relationship (SAR) of Fluorinated Benzotriazoles

Caption: Impact of fluorination on benzotriazole properties.

Part 4: Applications in Drug Discovery and Agrochemicals

The unique properties of fluorinated benzotriazoles have led to their exploration in a variety of applications, most notably in the development of new pharmaceuticals and agrochemicals.

Kinase Inhibitors: A Prominent Role in Oncology

A significant area of application for fluorinated benzotriazoles is in the design of protein kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The benzotriazole scaffold can mimic the adenine region of ATP, the natural substrate for kinases, while the fluorine substitutions can enhance binding affinity and selectivity. For example, 5,6-dibromo-4,7-difluoro-1H-benzotriazole has been identified as a promising lead compound for the development of inhibitors of protein kinase CK2, a target in cancer therapy.[8]

Broader Therapeutic Applications

Beyond oncology, fluorinated benzotriazoles have shown promise in other therapeutic areas. Their structural features have been incorporated into compounds with antiviral, antibacterial, and antifungal activities.[1] The ability of fluorine to enhance cell penetration and metabolic stability is particularly advantageous in the development of antimicrobial agents.

Agrochemicals: Protecting Crops with Advanced Chemistry

The principles of drug design often translate to the development of modern agrochemicals. Fluorinated benzotriazoles have been investigated for their potential as herbicides, fungicides, and insecticides.[9] The introduction of fluorine can increase the potency and environmental stability of these agents, leading to more effective and sustainable crop protection solutions.

Conclusion: A Bright Future for a Fluorinated Scaffold

The journey of fluorinated benzotriazoles from their conceptual origins in the fundamentals of organic chemistry to their current status as valuable scaffolds in drug discovery and agrochemical research is a testament to the power of strategic molecular design. The synergistic combination of the benzotriazole core's inherent properties with the unique modulatory effects of fluorine has created a class of compounds with immense potential. As synthetic methodologies continue to advance, allowing for even more precise control over fluorination patterns, we can anticipate the development of novel fluorinated benzotriazoles with enhanced efficacy, selectivity, and safety profiles, further solidifying their important role in chemistry and medicine.

References

- Kasperowicz, S., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry, 169, 109446.

- Ali, A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 963691.

- Request PDF. (2026, January 1). Novel Fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?.

- Ali, A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry.

- Request PDF. (2025, September 14). Novel Fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?.

- Akhtar, M. J., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677.

- Kumar, A., et al. (Year).

- Khan, I., et al. (Year).

- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024, November 11). GSC Biological and Pharmaceutical Sciences.

- Jayachandran, E., et al. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3).

- Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381.

- Request PDF. (2025, October 15). Importance of Fluorine in Benzazole Compounds.

- A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry. (2025, December 29).

- Akhtar, M. J., et al. (2020, October 14). Importance of Fluorine in Benzazole Compounds. PubMed.

- Jeschke, P. (Year). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.

- Interaction of Benzotriazoles with Upland Plants | Request PDF. (Year).

- Request PDF. (2025, August 30). Fluorine in Medicinal Chemistry.

- Benzotriazole: An overview on its versatile biological behavior. (Year). PubMed Central.

- Advancements in benzotriazole derivatives: from synthesis to pharmacological applic

- PFAS-free synthesis of fluorinated drugs and pesticides. (2024, September 16). Chemistry World.

- Wieprecht, T., et al. (2021, June 10). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. PubMed Central.

- Interaction of Benzotriazoles with Upland Plants | Request PDF. (Year).

- Synthesis, Structure and Photochemical Properties of 4, 4′, 7, 7′‐Tetra‐substituted 1,1′, 3,3′‐Tetraethylbenzimidazolotriazatrimethine Cyanines. (2025, August 6).

- Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024, October 23). PubMed Central.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. jocpr.com [jocpr.com]

- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

solubility characteristics of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole in organic solvents

An In-Depth Technical Guide to the Solubility Characteristics of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science, where its utility is fundamentally linked to its physicochemical properties.[1][2] Among these, solubility is a critical parameter that governs everything from reaction kinetics and purification efficiency to formulation and bioavailability in potential pharmaceutical applications. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility profile in common organic solvents.

This document synthesizes theoretical principles with actionable experimental protocols. It begins with a structural analysis of the target molecule to establish a predictive solubility hypothesis. It then delves into the thermodynamic principles of dissolution and outlines a robust, self-validating experimental workflow for determining thermodynamic (equilibrium) solubility. Detailed methodologies for quantitative analysis via High-Performance Liquid Chromatography (HPLC) are provided, ensuring accuracy and reproducibility. The guide concludes with instructions for the systematic presentation and interpretation of solubility data, empowering researchers to generate and leverage this critical information for their specific applications.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[3][4] An analysis of the this compound structure provides a strong basis for predicting its behavior in various organic solvents.

-

Molecular Structure: C₉H₈FN₃

-

Molecular Weight: 177.18 g/mol [5]

Structural Analysis:

-

Non-Polar Moieties: The molecule contains a benzene ring and a cyclopropyl group, both of which are non-polar and will contribute favorably to solubility in non-polar or moderately polar solvents through London dispersion forces.

-

Polar Moieties: The presence of a fluorine atom introduces significant electronegativity, creating a dipole. Furthermore, the 1,2,3-triazole ring contains three nitrogen atoms that are capable of acting as hydrogen bond acceptors. This polar character suggests an affinity for polar solvents.

Solubility Hypothesis: Based on this hybrid structure, this compound is predicted to be a compound of intermediate polarity. Its solubility is likely to be limited in highly non-polar solvents (e.g., hexane) and potentially in highly polar, protic solvents like water, where it cannot act as a hydrogen bond donor. Optimal solubility is anticipated in moderately polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) and polar aprotic solvents (e.g., Acetonitrile, Dimethyl Sulfoxide) that can engage in dipole-dipole interactions and accept hydrogen bonds.

Foundational Principles of Solubility

A precise understanding of solubility requires differentiating between two key types: kinetic and thermodynamic.

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated organic stock solution (typically in DMSO) is rapidly added to an aqueous buffer.[6][7] It is a high-throughput measurement often used in early drug discovery for rank-ordering compounds but can be misleading as it does not represent a stable state.[6][7]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium with an excess of undissolved solid.[8] This value is thermodynamically stable and essential for formulation development, process chemistry, and regulatory filings. This guide focuses exclusively on the determination of thermodynamic solubility.

The dissolution process is governed by thermodynamics, specifically the Gibbs free energy change (ΔG), which incorporates changes in enthalpy (ΔH) and entropy (ΔS). A solute dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute lattice forces and solvent-solvent intermolecular forces.[9][10] Temperature is a critical factor; for most solids, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with temperature.[8][10][11]

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the universally accepted "shake-flask" method for determining equilibrium solubility. It is designed to be a self-validating system when paired with a robust analytical method.

Objective: To accurately determine the thermodynamic solubility of this compound in a panel of selected organic solvents at a controlled temperature.

Materials:

-

This compound (solid, >98% purity)

-

Solvent Panel (HPLC grade or equivalent):

-

Methanol (Polar, protic)

-

Acetonitrile (Polar, aprotic)

-

Ethyl Acetate (Moderately polar, aprotic)

-

Dichloromethane (DCM) (Moderately polar, aprotic)

-

Dimethyl Sulfoxide (DMSO) (Highly polar, aprotic)

-

Hexane (Non-polar)

-

-

Glass vials with Teflon-lined screw caps

-

Analytical balance

-

Vortex mixer and/or orbital shaker in a temperature-controlled incubator

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

HPLC system with UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 5-10 mg). The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that saturation has been achieved.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker within an incubator set to a constant temperature (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary to ensure thermodynamic equilibrium is reached.[8][12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the excess solid settle. For finely suspended particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved micro-particles.

-

Dilution: The saturated solution will likely require dilution with the mobile phase to fall within the linear range of the analytical method's calibration curve. Perform and record a precise, known dilution (e.g., 1:100 or 1:1000).

-

Analysis: Quantify the concentration of the diluted sample using a validated HPLC-UV method as described in the following section.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred technique for solubility determination due to its high specificity, sensitivity, and accuracy.[13][14]

Protocol for HPLC Quantification:

-

Method Development: Develop a simple isocratic reverse-phase HPLC method. A C18 column is typically a good starting point. The mobile phase (e.g., a mixture of Acetonitrile and water) should be optimized to achieve a sharp, symmetric peak for the analyte with a reasonable retention time (e.g., 2-5 minutes). The UV detection wavelength should be set to the absorbance maximum (λmax) of the compound.

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., Acetonitrile) to create a primary stock solution of known concentration (e.g., 1.0 mg/mL).

-

Calibration Curve: Prepare a series of at least five calibration standards by performing serial dilutions of the primary stock solution with the mobile phase. The concentration range of these standards should bracket the expected concentration of the diluted samples from the solubility experiment.[15]

-

Analysis Sequence: Inject the calibration standards in order of increasing concentration to build the calibration curve. Then, inject the diluted samples from the solubility experiment. It is good practice to run a standard periodically to check for system drift.

-

Calculation:

-

Plot the peak area of the standards versus their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid curve.

-

Use the peak area of the unknown sample and the regression equation to calculate its concentration.

-

Multiply this calculated concentration by the dilution factor used in Step 6 of the solubility protocol to determine the final solubility value in the original solvent.

Solubility (mg/mL) = Calculated Concentration (mg/mL) × Dilution Factor

-

Data Presentation and Interpretation

Organizing the experimental results into a structured table is crucial for comparison and interpretation.

Table 1: Thermodynamic Solubility of this compound at 25 °C

| Solvent | Solvent Type | Polarity Index* | Experimental Solubility (mg/mL) |

| Hexane | Non-Polar | 0.1 | [Experimental Value] |

| Dichloromethane | Moderately Polar Aprotic | 3.1 | [Experimental Value] |

| Ethyl Acetate | Moderately Polar Aprotic | 4.4 | [Experimental Value] |

| Acetonitrile | Polar Aprotic | 5.8 | [Experimental Value] |

| Methanol | Polar Protic | 5.1 | [Experimental Value] |

| Dimethyl Sulfoxide | Polar Aprotic | 7.2 | [Experimental Value] |

*Snyder polarity index values are provided for relative comparison.

Interpretation of Results: The collected data should be analyzed to validate or refine the initial solubility hypothesis. Correlate the measured solubility values with the properties of the solvents. For instance, high solubility in DMSO and Acetonitrile would confirm the importance of the polar characteristics of the benzotriazole ring. Moderate solubility in DCM and Ethyl Acetate would highlight the contribution of the non-polar fragments. This empirical data is invaluable for selecting appropriate solvents for chemical synthesis (reaction media), purification (crystallization), and formulation for preclinical studies.

References

-

Title: Solubility - Concept - JoVE Source: JoVE (Journal of Visualized Experiments) URL: [Link]

-

Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

-

Title: Solubility Source: Chemistry LibreTexts URL: [Link]

-

Title: Solubility Source: Wikipedia URL: [Link]

-

Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: PharmaTutor URL: [Link]

-

Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL: [Link]

-

Title: Biochemistry, Dissolution and Solubility Source: NCBI StatPearls URL: [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

Title: Method Development & Method Validation for Solubility and Dissolution Curves Source: CD Formulation URL: [Link]

-

Title: How to measure solubility for drugs in oils/emulsions? Source: ResearchGate URL: [Link]

- Title: Method for determining solubility of a chemical compound Source: Google Patents URL

-

Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ResearchGate URL: [Link]

-

Title: How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes Source: PharmaGuru URL: [Link]

-

Title: Solubility and Polarity Source: SparkNotes URL: [Link]

-

Title: How Does Solvent Polarity Impact Compound Solubility? Source: YouTube URL: [Link]

-

Title: Analytical Method Selection for Drug Product Dissolution Testing Source: AAPS (American Association of Pharmaceutical Scientists) URL: [Link]

-

Title: How does polarity affect solubility? Source: Homework.Study.com URL: [Link]

-

Title: Why Does Polarity Affect Compound Solubility Behavior? Source: YouTube URL: [Link]

-

Title: How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? Source: Quora URL: [Link]

-

Title: An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities Source: ResearchGate URL: [Link]

-

Title: Advancements in benzotriazole derivatives: from synthesis to pharmacological applications Source: GSC Online Press URL: [Link]

-

Title: this compound Source: BIOFOUNT URL: [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. homework.study.com [homework.study.com]

- 5. 1365271-45-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Video: Solubility - Concept [jove.com]

- 10. Solubility - Wikipedia [en.wikipedia.org]

- 11. Solubility [chem.fsu.edu]

- 12. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 13. lifechemicals.com [lifechemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. pharmaguru.co [pharmaguru.co]

An In-Depth Technical Guide to the Structural Analysis of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzotriazole derivatives are recognized for their wide-ranging pharmacological activities, and the introduction of cyclopropyl and fluorine moieties is anticipated to modulate these properties favorably.[1][2] This document delineates the probable synthetic pathways, predicted spectroscopic characteristics, and theoretical structural features of this molecule. In the absence of extensive direct empirical data for this specific compound, this guide synthesizes information from closely related analogues and computational studies to offer a robust analytical framework. The insights presented herein are intended to support researchers in the synthesis, characterization, and application of this and similar molecules in drug discovery and development.

Introduction: The Significance of Functionalized Benzotriazoles

Benzotriazole, a fused heterocyclic system comprising a benzene ring and a triazole ring, serves as a versatile scaffold in medicinal chemistry.[2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The ability of the benzotriazole nucleus to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive pharmacophore for designing enzyme and receptor inhibitors.[3]

The functionalization of the benzotriazole core with specific substituents can significantly influence its physicochemical and pharmacological profile. The incorporation of a cyclopropyl group at the N1-position and a fluorine atom at the 6-position of the benzotriazole ring system in This compound (Figure 1) is a strategic design choice aimed at enhancing its drug-like properties.

-

Cyclopropyl Group: This strained three-membered ring is a well-established bioisostere for phenyl rings and other larger groups. Its introduction can improve metabolic stability, binding affinity, and cell permeability. The unique electronic nature of the cyclopropyl group can also modulate the reactivity of the adjacent heterocyclic system.[4]

-

Fluorine Atom: The strategic placement of a fluorine atom, a common practice in modern drug design, can profoundly impact a molecule's properties. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.

This guide will delve into the structural intricacies of this compound, providing a detailed analysis of its synthesis, and predicted spectroscopic and structural features.

Caption: Molecular structure of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

A likely synthetic approach would involve the diazotization of a suitably substituted o-phenylenediamine followed by cyclization. A potential retrosynthetic analysis is outlined below:

Caption: Proposed retrosynthetic pathway for this compound.

A general method for preparing fluorinated benzotriazoles involves contacting a fluorochemical monofunctional compound with a carboxybenzotriazole in the presence of a coupling agent.[5] Another common method for synthesizing benzotriazoles is through the cyclocondensation of o-phenylenediamines with sodium nitrite in acetic acid.[6]

Experimental Protocol: A General Approach

The following is a generalized experimental protocol for the synthesis of N-substituted benzotriazoles that could be adapted for the target molecule.

-

Step 1: N-Alkylation of a Precursor: A substituted benzotriazole is reacted with an appropriate alkylating agent (e.g., a cyclopropyl halide) in the presence of a base.

-

Step 2: Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.

-

Step 3: Characterization: The final product is characterized by spectroscopic methods (NMR, Mass Spectrometry, IR) and its purity is assessed by techniques like HPLC.

Spectroscopic Analysis (Predicted)

Due to the absence of published experimental spectra for this compound, the following sections provide predicted spectroscopic data based on the analysis of similar compounds and established principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzotriazole ring and the protons of the cyclopropyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic-H (H4, H5, H7) | 7.0 - 8.0 | m | |

| Cyclopropyl-H (methine) | 3.0 - 3.5 | m | |

| Cyclopropyl-H (methylene) | 1.0 - 1.5 | m |

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C (C4-C7a) | 110 - 150 |